molecular formula C21H17ClN2O5S B297851 Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Cat. No. B297851
M. Wt: 444.9 g/mol
InChI Key: DUZZTLRUHXPPCH-DQROALFXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as CT04, is a synthetic compound that has shown potential as a therapeutic agent in various scientific research studies.

Mechanism of Action

The mechanism of action of Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is not yet fully understood. However, it has been suggested that Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway. Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various scientific research studies. It has also been found to have anti-microbial activity against various bacterial strains. Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its broad-spectrum activity against various bacterial strains. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its relatively low solubility, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. One potential area of research is the development of more effective synthesis methods to improve the yield and solubility of Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate. Another potential area of research is the investigation of the mechanism of action of Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate to better understand its anti-inflammatory and anti-tumor effects. Additionally, further studies are needed to evaluate the safety and efficacy of Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate in clinical trials for the treatment of various diseases.

Synthesis Methods

Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is synthesized by the reaction of 2-amino-5-chlorobenzophenone with ethyl 2-bromoacetate, followed by the reaction with 2-mercapto-5-methyl-1,3,4-thiadiazole-5-carboxylic acid. The resulting product is then reacted with 6-chloro-1,3-benzodioxole-5-carbaldehyde to yield Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate.

Scientific Research Applications

Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Product Name

Ethyl 4-({5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9 g/mol

IUPAC Name

ethyl 4-[[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C21H17ClN2O5S/c1-3-27-20(26)12-4-6-14(7-5-12)23-21-24(2)19(25)18(30-21)9-13-8-16-17(10-15(13)22)29-11-28-16/h4-10H,3,11H2,1-2H3/b18-9-,23-21?

InChI Key

DUZZTLRUHXPPCH-DQROALFXSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)S2)C

Origin of Product

United States

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